1-Bromo-2-cyclopentyl-3-fluorobenzene
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Overview
Description
1-Bromo-2-cyclopentyl-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-cyclopentyl-3-fluorobenzene typically involves the bromination and fluorination of a cyclopentyl-substituted benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is first substituted with a cyclopentyl group, followed by bromination and fluorination under controlled conditions. The reaction conditions often involve the use of bromine or a brominating agent, and a fluorinating agent such as hydrogen fluoride or a fluorine gas source .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors. The process includes precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-cyclopentyl-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-2-cyclopentyl-3-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopentyl-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and fluorine atoms on the benzene ring make it reactive towards nucleophiles, allowing it to participate in various chemical reactions. The cyclopentyl group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with only a fluorine substituent on the benzene ring.
Bromobenzene: Contains only a bromine substituent on the benzene ring.
1-Bromo-3-fluorobenzene: Similar structure but with different substitution pattern.
Uniqueness
1-Bromo-2-cyclopentyl-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with a cyclopentyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H12BrF |
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Molecular Weight |
243.11 g/mol |
IUPAC Name |
1-bromo-2-cyclopentyl-3-fluorobenzene |
InChI |
InChI=1S/C11H12BrF/c12-9-6-3-7-10(13)11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |
InChI Key |
MZVFBZYWLWEJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
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